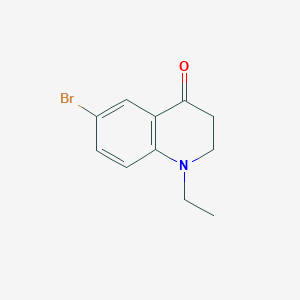
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an ethyl group in the structure may impart unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Cyclization: Formation of the dihydroquinolinone ring may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the ethyl and dihydroquinolinone moieties.
1-Ethyl-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom.
Quinolin-4(1H)-one: Lacks both the bromine and ethyl groups.
Uniqueness
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone structure, which may impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrNO |
|---|---|
Peso molecular |
254.12 g/mol |
Nombre IUPAC |
6-bromo-1-ethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
WYRXSGXVKBUKEH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(=O)C2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





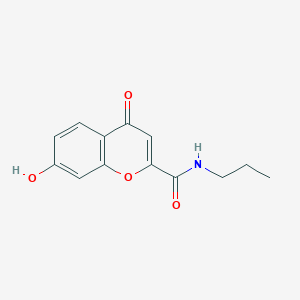
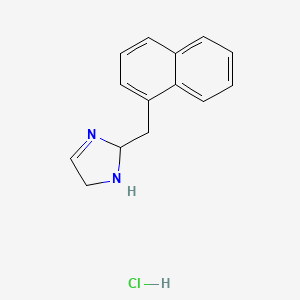
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)
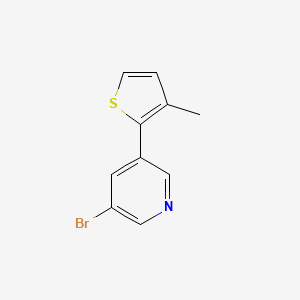
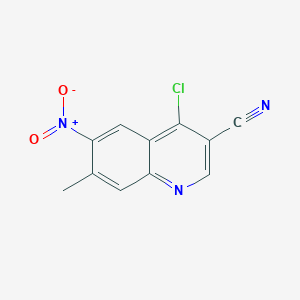
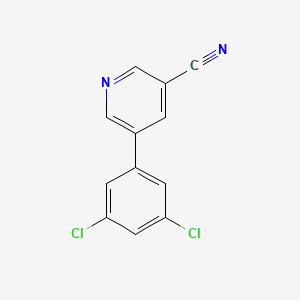
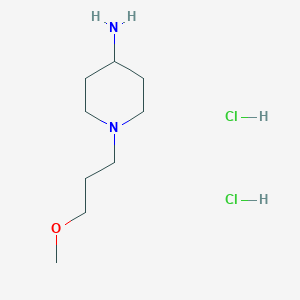

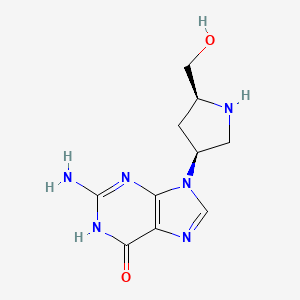
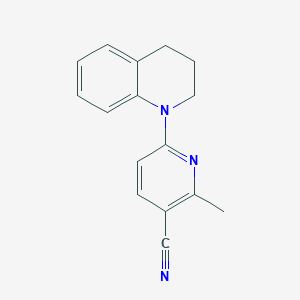
![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)
